9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a fluorenyl group attached to an anthracene core. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene typically involves the coupling of 9,9-dimethylfluorene with anthracene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boronic acids. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the Suzuki-Miyaura coupling makes it suitable for industrial applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene or fluorenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of catalysts.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracene or fluorenyl compounds.
Scientific Research Applications
Chemistry: In chemistry, 9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of electronic properties and conjugation effects.
Biology: While not commonly used in biological studies, derivatives of this compound can be explored for their potential biological activities, such as fluorescence labeling and imaging.
Medicine: Research into the medicinal applications of this compound is limited, but its derivatives may have potential as therapeutic agents due to their aromatic nature and ability to interact with biological molecules.
Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to emit light upon excitation makes it valuable for display technologies .
Mechanism of Action
The mechanism of action of 9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene primarily involves its interaction with light and electronic properties. The compound can absorb light and undergo electronic transitions, making it useful in photophysical studies. The molecular targets and pathways involved are related to its ability to participate in electron transfer and energy transfer processes .
Comparison with Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- 2,6-Dibromo-9,10-bis(9,9-dimethyl-9H-fluoren-2-yl)anthracene
- 9,9-Dimethylfluorene-2-boronic acid pinacol ester
Comparison: Compared to these similar compounds, 9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene stands out due to its unique combination of the fluorenyl and anthracene moieties. This combination enhances its electronic properties and makes it particularly suitable for applications in electronic devices and photophysical studies .
Properties
CAS No. |
736158-96-6 |
---|---|
Molecular Formula |
C29H22 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
9-(9,9-dimethylfluoren-2-yl)anthracene |
InChI |
InChI=1S/C29H22/c1-29(2)26-14-8-7-13-24(26)25-16-15-21(18-27(25)29)28-22-11-5-3-9-19(22)17-20-10-4-6-12-23(20)28/h3-18H,1-2H3 |
InChI Key |
WVQXUUSDWZLZHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=CC6=CC=CC=C64)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.